molecular formula C10H8N2 B8483103 4-Propargylamino-benzonitrile

4-Propargylamino-benzonitrile

Cat. No. B8483103
M. Wt: 156.18 g/mol
InChI Key: WJRNZLDDLIZRQR-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

A suspension of 23.63 g (0.2 mol) of 4-aminobenzonitrile, 32.72 g (0.22 mol) of an 80% solution of 3-bromo-1-propyne in toluene, and 38.3 ml (0.22 mol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 500 ml toluene is heated at 90° C. for eighteen hours. Ethyl acetate is added to the reaction suspension, and the suspension is washed three times with water. The organic layer is separated, dried (magnesium sulfate), and concentrated to give 32.5 g of a dark brown oil which crystallizes on standing. This is dissolved in a minimum amount of toluene and applied to a column of 1 kg of flash silica gel which is packed in toluene-ethyl acetate (20:1). Elution with the same solvent gives 24.66 g (78.9%) of the product as a cream colored solid; mp 68°-70° C.
Quantity
23.63 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Br[CH2:11][C:12]#[CH:13].C(N(C(C)C)C(C)C)C.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH2:13]([NH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[C:12]#[CH:11]

Inputs

Step One
Name
Quantity
23.63 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#C
Name
Quantity
38.3 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the suspension is washed three times with water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C#C)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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